molecular formula C20H15NO8 B2662704 1-(4-methoxyphenyl)-1-oxopropan-2-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate CAS No. 941897-60-5

1-(4-methoxyphenyl)-1-oxopropan-2-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate

Cat. No. B2662704
CAS RN: 941897-60-5
M. Wt: 397.339
InChI Key: GJZYDTOPQMSFCT-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-1-oxopropan-2-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate, commonly known as MOC, is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that contains a chromene ring and a carboxylate group. The compound has been synthesized using various methods, and its potential applications in scientific research have been explored.

Scientific Research Applications

Antibacterial Effects

Research highlights the synthesis of novel compounds, including derivatives of 4-hydroxy-chromen-2-one, demonstrating significant antibacterial activity against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. These compounds have been synthesized and characterized, showing high levels of bacteriostatic and bactericidal activity, which could contribute to the development of new antibacterial agents (Behrami & Dobroshi, 2019).

Anticancer Activity

A study on the synthesis of S14161 and its analogues, specifically derivatives of 3-nitro-2H-chromene, uncovered potent antiproliferative activities against a panel of tumor cell lines. The study suggests that certain chromene derivatives could serve as effective anticancer agents, blocking AKT phosphorylation and inducing apoptosis in cancer cells, as well as possessing anti-angiogenesis activity (Yin et al., 2013).

Synthetic Applications

The synthesis and characterization of novel polystyrene-supported catalysts for use in the Michael addition reaction highlight the utility of chromene derivatives in the synthesis of medically relevant compounds like Warfarin and its analogues. These findings demonstrate the versatility of chromene derivatives in facilitating organic synthesis reactions, offering high conversion yields and showcasing the compounds' potential in the synthesis of pharmaceutical agents (Alonzi et al., 2014).

properties

IUPAC Name

[1-(4-methoxyphenyl)-1-oxopropan-2-yl] 6-nitro-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO8/c1-11(18(22)12-3-6-15(27-2)7-4-12)28-19(23)16-10-13-9-14(21(25)26)5-8-17(13)29-20(16)24/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZYDTOPQMSFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)OC)OC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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